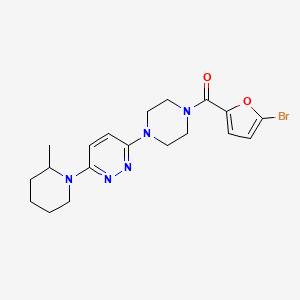
(5-Bromofuran-2-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Bromofuran-2-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H24BrN5O2 and its molecular weight is 434.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-Bromofuran-2-yl)(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The general synthetic route may include:
- Formation of the furan ring through bromination.
- Piperazine and pyridazine derivatization to introduce the piperidinyl substituent.
- Final coupling reactions to yield the target compound.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit B-cell lymphoma 6 (BCL6) with an IC50 value of 19.4 ± 3.4 μM, suggesting that modifications in the piperazine and pyridazine moieties can enhance activity against cancer cell lines .
Antimicrobial Activity
In vitro studies have demonstrated that compounds with similar structures possess moderate to excellent antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, compounds were tested against Staphylococcus aureus and Escherichia coli, showing promising zones of inhibition .
The biological mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the presence of the bromofuran moiety plays a critical role in interacting with cellular targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives similar to the target compound were evaluated for their ability to inhibit BCL6 interactions. The results indicated that structural modifications could significantly enhance inhibitory potency, with some derivatives demonstrating over 45-fold increased activity compared to controls .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related compounds, where several derivatives were screened against a panel of pathogens. The findings revealed that most synthesized compounds exhibited good activity, particularly those with specific substitutions on the piperazine ring .
Data Tables
| Compound Name | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | Structure | 19.4 ± 3.4 | Anticancer |
| Compound B | Structure | 25 ± 5 | Antimicrobial |
| Compound C | Structure | 0.77 ± 0.05 | Anticancer |
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O2/c1-14-4-2-3-9-25(14)18-8-7-17(21-22-18)23-10-12-24(13-11-23)19(26)15-5-6-16(20)27-15/h5-8,14H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJZKIZYYLNHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














